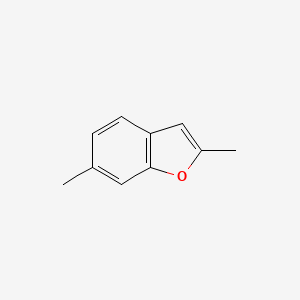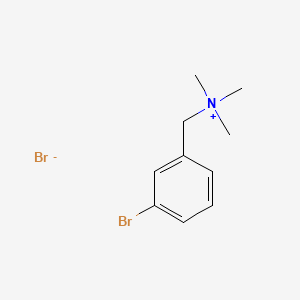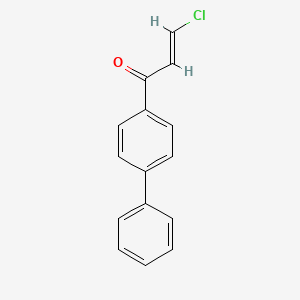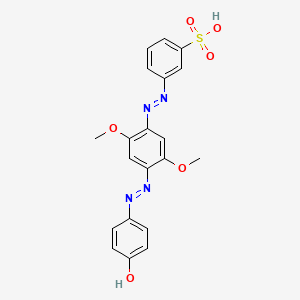
2-Trimethylsilanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsilanylaniline, also known as Benzenamine, 2-(trimethylsilyl)-, is an organic compound with the molecular formula C9H15NSi and a molecular weight of 165.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanylaniline can be synthesized through various methods. One common approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base, and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilanylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Scientific Research Applications
2-Trimethylsilanylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research into potential pharmaceutical applications is ongoing, exploring its use in drug development and therapeutic interventions.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Trimethylsilanylaniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-[(Trimethylsilyl)ethynyl]aniline
- 2-Trimethylsilylethynylphenylamine
- 4,5-Difluoro-2-trimethylsilanylethynyl-phenylamine
Comparison: Compared to similar compounds, 2-Trimethylsilanylaniline stands out due to its unique combination of the trimethylsilyl group and aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of the trimethylsilyl group can enhance stability, reactivity, and overall performance in various chemical reactions.
Properties
CAS No. |
57792-17-3 |
|---|---|
Molecular Formula |
C9H15NSi |
Molecular Weight |
165.31 g/mol |
IUPAC Name |
2-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
InChI Key |
RHLITNIJIBAVSN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)


![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)


![2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide](/img/structure/B13755594.png)

![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
